molecular formula C14H15NO3S B1202126 3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid

3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid

Cat. No. B1202126
M. Wt: 277.34 g/mol
InChI Key: UXZCREZQFHJZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-methoxy-4-methyl-2-quinolinyl)thio]propanoic acid is a member of quinolines.

Scientific Research Applications

Fluorescent Labeling Reagent

  • Application : 3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid has been used in biomedical analysis due to its strong fluorescence characteristics, which remain stable across a wide pH range (pH 2.0 to 11.0) in aqueous media. Its stability against light and heat makes it particularly useful in this domain.
  • Source : (Hirano et al., 2004)

Antimicrobial Drug Development

  • Application : This compound shows molecular similarity to fluoroquinolone antibiotics, indicating potential as a scaffold for creating new antimicrobial drugs. This is particularly significant in the context of increasing microbial resistance to existing antimicrobial drugs.
  • Source : (Zubkov et al., 2016)

Synthesis and Cyclization Research

  • Application : The compound has been involved in studies exploring the synthesis and cyclization of related chemical structures, contributing to the broader understanding of chemical reactions and molecular transformations in organic chemistry.
  • Source : (Rutkauskas et al., 2008)

properties

Product Name

3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

3-(6-methoxy-4-methylquinolin-2-yl)sulfanylpropanoic acid

InChI

InChI=1S/C14H15NO3S/c1-9-7-13(19-6-5-14(16)17)15-12-4-3-10(18-2)8-11(9)12/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)

InChI Key

UXZCREZQFHJZLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)SCCC(=O)O

solubility

41.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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